molecular formula C8H13ClN2 B7882051 (alpha-Methylbenzyl)hydrazine hydrochloride

(alpha-Methylbenzyl)hydrazine hydrochloride

Cat. No.: B7882051
M. Wt: 172.65 g/mol
InChI Key: FLMNJZPWUCHXNJ-UHFFFAOYSA-N
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Description

(Alpha-Methylbenzyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H13ClN2 . It is a derivative of hydrazine, where a methyl group is attached to the alpha position of the benzyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha-Methylbenzyl)hydrazine hydrochloride typically involves the reaction of alpha-methylbenzyl chloride with hydrazine. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and pH. The compound is then purified through crystallization and other standard purification techniques to achieve the desired purity level.

Chemical Reactions Analysis

(Alpha-Methylbenzyl)hydrazine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form alpha-methylbenzyl hydrazine oxide .

  • Reduction: : Reduction reactions can convert the compound to alpha-methylbenzyl hydrazine .

  • Substitution: : Substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Alpha-methylbenzyl hydrazine oxide

  • Reduction: : Alpha-methylbenzyl hydrazine

  • Substitution: : Various benzyl derivatives

Scientific Research Applications

(Alpha-Methylbenzyl)hydrazine hydrochloride: is used in several scientific research applications:

  • Chemistry: : It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (alpha-Methylbenzyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

(Alpha-Methylbenzyl)hydrazine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Phenylhydrazine: : Similar structure but lacks the methyl group at the alpha position.

  • Benzophenone hydrazone: : Different functional groups and reactivity.

  • 4-Methoxyphenylhydrazine hydrochloride: : Contains a methoxy group instead of a methyl group.

  • 2-Hydroxyethylhydrazine: : Contains a hydroxyethyl group instead of a benzyl group.

These compounds have different chemical properties and applications, making This compound unique in its use and functionality.

Properties

IUPAC Name

(1-phenylethylamino)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMNJZPWUCHXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29248-55-3
Record name Hydrazine, (1-phenylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29248-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebanazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029248553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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